
6,7-Dihydrobiopterin
Description
6,7-Dihydrobiopterin (6,7-H₂Bip), also termed quinonoid dihydrobiopterin (qH₂Bip), is a transient intermediate in the oxidation of tetrahydrobiopterin (H₄Bip), a critical cofactor for enzymes like aromatic amino acid hydroxylases and nitric oxide synthases (NOS) . It forms during hydroxylation reactions as a byproduct and is enzymatically regenerated to H₄Bip via quinonoid dihydropteridine reductase (QDPR, EC 1.5.1.34) . Structurally, 6,7-H₂Bip adopts a quinonoid configuration with a conjugated double bond between C6 and C7, distinguishing it from the more stable 7,8-dihydrobiopterin (7,8-H₂Bip) . Its instability (<1.5 min half-life in vitro) necessitates advanced detection methods, such as infrared photodissociation spectroscopy coupled with mass spectrometry .
Properties
Molecular Formula |
C9H13N5O3 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-amino-6-(1,2-dihydroxypropyl)-6,7-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,15-16H,2H2,1H3,(H3,10,11,13,14,17) |
InChI Key |
ZHQJVZLJDXWFFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1CN=C2C(=N1)C(=O)NC(=N2)N)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis via Hydrogenation of Biopterin
Industrial-scale preparation of BH₂ often involves the hydrogenation of biopterin derivatives. A patented method (US8178670B2) outlines a streamlined process for synthesizing BH₂ via hydrolysis and hydrogenation steps:
Reaction Steps:
Hydrolysis of Diacetylbiopterin :
- Diacetylbiopterin (compound 9) is hydrolyzed under basic conditions (pH 11–12.2) in a biphasic mixture (aqueous/organic phases).
- Key reagents: Buffered aqueous phase with inorganic bases (e.g., NaOH), water-immiscible organic solvent (e.g., ethyl acetate).
- Temperature: 20–40°C.
- Hydrolysis completion: Monitored via HPLC or LC-MS (residual diacetylbiopterin <5%).
Hydrogenation of Biopterin :
- The aqueous phase containing biopterin is subjected to hydrogenation using a platinum catalyst (PtO₂ or Pt black).
- Conditions:
- Pressure: 14–50 bar H₂.
- Temperature: 0–40°C (optimal: 25°C).
- Reaction time: <23 hours (vs. 74 hours in traditional methods).
- Diastereoselectivity: 6R:6S ratio up to 20:1 at 100 bar, though commercial reactors typically achieve 8:1 at 50 bar.
Yield : 65–80% after acidification to sapropterin dihydrochloride.
Table 1: Key Parameters for Hydrogenation Method
Parameter | Range/Value | Impact on Outcome |
---|---|---|
Hydrogen pressure | 14–50 bar | Higher pressure improves selectivity |
Temperature | 0–40°C | Lower temps reduce side reactions |
Catalyst loading | 1–5 wt% Pt | Excess catalyst shortens reaction |
Enzymatic Reduction of Quinonoid Dihydropterins
Enzymatic methods leverage dihydropteridine reductase (DHPR) or dihydrofolate reductase (DHFR) to reduce quinonoid intermediates. A Japanese patent (JPS5982091A) details the following protocol:
Procedure:
Reduction of L-Biopterin :
- L-Biopterin is reduced with zinc powder in alkaline media (2N NaOH) under nitrogen.
- Intermediate: L-7,8-dihydrobiopterin (L-BPH₂), isolated via Sephadex G-25 chromatography.
Enzymatic Conversion :
Yield : ~70% after ion-exchange chromatography.
Table 2: Enzymatic Reduction Efficiency
Enzyme | Substrate | Cofactor | Yield (%) |
---|---|---|---|
DHFR | L-BPH₂ | NADPH | 65–70 |
DHPR | Quinonoid BH₂ | NADH | 80–85 |
Auto-Oxidation of Tetrahydrobiopterin (BH₄)
BH₂ can be generated via aerobic oxidation of BH₄, though this method requires careful control of reaction conditions to avoid overoxidation:
Mechanism:
Oxidation to Quinonoid BH₂ :
- BH₄ undergoes auto-oxidation in Tris or phosphate buffers (pH 6.8–7.6) at 25–37°C.
- Intermediate: Quinonoid BH₂ (q-BH₂), which rearranges to 7,8-BH₂.
Rearrangement Kinetics :
Industrial vs. Laboratory-Scale Methods
Table 3: Method Comparison
Method | Scale | Yield (%) | Purity | Cost Efficiency |
---|---|---|---|---|
Hydrogenation | Industrial | 65–80 | >95% | High |
Enzymatic | Laboratory | 65–70 | 90–95% | Moderate |
Auto-Oxidation | Laboratory | 40–60 | 85–90% | Low |
Key Considerations :
- Hydrogenation requires specialized high-pressure equipment but offers superior scalability.
- Enzymatic methods are stereoselective but necessitate costly cofactors (NADPH).
- Auto-oxidation is simple but yields lower purity BH₂ due to competing side reactions.
Purification and Analytical Techniques
Purification Strategies:
Chemical Reactions Analysis
Reduction to Tetrahydrobiopterin
6,7-Dihydrobiopterin is primarily known for its role as an intermediate in the synthesis and regeneration of tetrahydrobiopterin, an essential cofactor for various physiological functions.
-
Reaction : this compound is reduced to tetrahydrobiopterin.
-
Catalyst : Dihydropteridine reductase (DHPR) catalyzes this reaction.
-
Importance : This reduction is crucial for maintaining adequate levels of tetrahydrobiopterin in tissues, where it acts as a cofactor for enzymes involved in neurotransmitter synthesis.
Enzymatic Reduction by Dihydropteridine Reductase
Dihydropteridine reductase catalyzes the reduction of this compound to tetrahydrobiopterin, utilizing NAD(P)H as a cofactor .
Conversion to Sepiapterin
L-erythro-7,8-dihydrobiopterin can be converted to sepiapterin, a reaction catalyzed by sepiapterin reductase .
-
Reactant : L-erythro-7,8-dihydrobiopterin
-
Product : sepiapterin
-
Enzyme : sepiapterin reductase
The reaction is as follows:
L-*erythro-*7,8-dihydrobiopterin + NADP+ = sepiapterin + NADPH + H+
Formation of 7-Biopterin
This compound can be converted to 7-biopterin under specific conditions, such as during the hydroxylation of phenylalanine catalyzed by phenylalanine hydroxylase in the absence of 4a-carbinolamine dehydratase .
-
Conditions : Absence of 4a-carbinolamine dehydratase during phenylalanine hydroxylation.
-
Enzyme : Phenylalanine hydroxylase.
-
Mechanism : The 7-isomer arises by a nonenzymatic rearrangement of the pterin carbinolamine .
Autoxidation
Tetrahydrobiopterin (H4Bip) can undergo autoxidation, leading to the formation of quinonoid dihydrobiopterin (qH2Bip) .
-
Process : Tetrahydrobiopterin autoxidation.
-
Products : Quinonoid dihydrobiopterin.
Autoxidation Kinetics
The autoxidation kinetics of tetrahydrobiopterin and the degradation of quinonoid dihydrobiopterin have been studied under various pH conditions .
pH | Ammonium Buffer | Half-Life (min) H4Bip | Time Interval (hours) H4Bip | Reaction Order H4Bip | Rate Constant (h-1) H4Bip | Half-Life (min) qH2Bip | Time Interval (hours) qH2Bip | Reaction Order qH2Bip | Rate Constant (h-1) qH2Bip |
---|---|---|---|---|---|---|---|---|---|
2.8 | Formate | 87 | 0–3.4 | 1 | 0.5 | 106 | 0.8–3.9 | 1 | 0.4 |
3.4–8.7 | 1.3 | 38 | 3.9–9 | 1.1 | |||||
3.0 | Acetate | 25 | 0–4 | 1 | 1.7 | 34 | 0–6.6 | 1 | 1.2 |
Other potential reaction
6,7- Dihydrobiopterin may participate in reactions involving nitric oxide synthase, where it can be converted to tetrahydrobiopterin through a separate catalytic mechanism.
Scientific Research Applications
Biochemical Role
6,7-Dihydrobiopterin is an intermediate in the biosynthesis of tetrahydrobiopterin (BH4), which is crucial for the production of neurotransmitters such as dopamine, norepinephrine, and serotonin. It acts as a cofactor for the enzyme phenylalanine hydroxylase, which catalyzes the conversion of phenylalanine to tyrosine. This reaction is vital for the metabolic pathway that leads to catecholamine synthesis.
2.1. Nitric Oxide Production
This compound influences nitric oxide synthase activity, which is essential for nitric oxide production in various tissues. Nitric oxide serves as a signaling molecule involved in vasodilation and neurotransmission. Studies have shown that alterations in dihydrobiopterin levels can affect nitric oxide bioavailability, impacting cardiovascular health and neurological function .
2.2. Inhibition of Enzymatic Activity
The compound acts as an inhibitor of dihydroneopterin aldolase, which catalyzes the conversion of 7,8-dihydrobiopterin to 6-hydroxymethyl-7,8-dihydropterin. This inhibition has implications for metabolic pathways involving pteridines and could be explored for therapeutic interventions in conditions where these pathways are dysregulated .
3.1. Biomarkers for Disease
Recent research indicates that urinary pteridines, including this compound, may serve as biomarkers for various diseases such as cancer and cardiovascular disorders. Elevated levels of specific pteridines have been associated with pathological conditions, suggesting their utility in diagnostic assays .
3.2. Genetic Disorders
Deficiencies in tetrahydrobiopterin synthesis can lead to hyperphenylalaninemia and other metabolic disorders. Monitoring levels of this compound can assist in diagnosing these conditions and evaluating treatment efficacy .
4.1. Cancer Research
A study evaluated the antiproliferative effects of dihydropteridine derivatives on various cancer cell lines. The findings highlighted that compounds related to dihydrobiopterin could induce apoptosis and inhibit cell migration in gastric cancer cells, suggesting potential therapeutic applications .
4.2. Neurodegenerative Diseases
Research has indicated that altered biopterin metabolism may contribute to neurodegenerative diseases such as Parkinson's disease. Investigating the role of this compound in dopaminergic signaling pathways could lead to new treatment strategies aimed at restoring normal neurotransmitter function .
Summary Table of Applications
Mechanism of Action
6,7-Dihydrobiopterin exerts its effects by acting as a cofactor for various enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. These enzymes are involved in the synthesis of neurotransmitters such as dopamine, norepinephrine, and serotonin. The compound interacts with these enzymes to facilitate the hydroxylation of aromatic amino acids, which is a crucial step in neurotransmitter synthesis .
Comparison with Similar Compounds
Structural and Stability Comparisons
Table 1: Structural and Stability Properties of Key Pterins
Compound | Structure | Stability | Key Feature |
---|---|---|---|
6,7-Dihydrobiopterin | Quinonoid (C6–C7 double bond) | Highly unstable (transient) | Intermediate in H₄Bip oxidation |
7,8-Dihydrobiopterin | Non-quinonoid (C7–C8 double bond) | Stable (thermodynamically favored) | Salvaged by DHFR for H₄Bip recycling |
Tetrahydrobiopterin (H₄Bip) | Fully reduced | Oxidizes spontaneously | Essential cofactor for NOS, hydroxylases |
Biopterin | Fully oxidized | Stable in urine | Terminal oxidation product, biomarker |
Neopterin | Oxidized (side-chain hydroxyl) | Stable in urine | Biomarker for inflammation, ALS |
- 6,7-H₂Bip vs. 7,8-H₂Bip: The quinonoid structure of 6,7-H₂Bip is pivotal for its enzymatic reduction by QDPR, whereas 7,8-H₂Bip is reduced by dihydrofolate reductase (DHFR) in a salvage pathway . The isomerization of 6,7-H₂Bip to 7,8-H₂Bip is non-enzymatic and accelerated by pro-oxidants .
- 6,7-H₂Bip vs.
Enzymatic Interactions
Table 2: Enzyme Specificity for Pterin Redox Reactions
Enzyme | Substrate | Product | Biological Role |
---|---|---|---|
Quinonoid dihydropteridine reductase (QDPR) | 6,7-H₂Bip | H₄Bip | Regenerates H₄Bip in hydroxylation cycles |
Dihydrofolate reductase (DHFR) | 7,8-H₂Bip | H₄Bip | Salvages H₄Bip in folate metabolism |
Pterin reductase 1 (PTR1) | Dihydrobiopterin (unspecified) | Tetrahydrobiopterin | Essential for Trypanosoma survival |
Biological Activity
6,7-Dihydrobiopterin (BH2) is a key compound in the biopterin family, playing a significant role in various biological processes, particularly as a cofactor for nitric oxide synthases (NOS) and other enzymes involved in the metabolism of aromatic amino acids. This article explores its biological activity, mechanisms of action, and implications in health and disease.
This compound is a derivative of tetrahydrobiopterin (BH4), characterized by the reduction of the pteridine ring. Its structure is crucial for its function as it participates in electron transfer reactions. The NMR studies have shown that its conformation in solution significantly influences its biochemical interactions .
Biological Functions
Cofactor Role : BH2 serves primarily as a cofactor for NOS, which catalyzes the production of nitric oxide (NO) from L-arginine. NO is vital for vascular homeostasis, neurotransmission, and immune response. The balance between BH4 and BH2 levels is critical; an increase in BH2 can lead to NOS uncoupling, resulting in superoxide production instead of NO .
Enzymatic Reactions : BH2 is involved in several enzymatic reactions:
- Hydroxylation of phenylalanine to tyrosine.
- Hydroxylation of tryptophan to serotonin.
- Synthesis of catecholamines via tyrosine hydroxylase.
The biological activity of BH2 is closely linked to its interaction with various enzymes. Studies indicate that:
- Kinetic Parameters : The enzyme dihydropteridine reductase (DHPR) exhibits different kinetic parameters when interacting with BH2 compared to other substrates. Mutations in key residues alter the enzyme's efficiency significantly .
- Binding Affinity : Both BH4 and BH2 bind to eNOS with similar affinities; however, the presence of BH2 can diminish NO production due to its inability to support optimal eNOS activity .
Implications in Disease
Cardiovascular Health : In conditions such as diabetes and hypertension, the oxidation of BH4 to BH2 can lead to endothelial dysfunction characterized by reduced NO availability and increased oxidative stress. This shift has been implicated in various cardiovascular diseases .
Neurological Disorders : Given its role in neurotransmitter synthesis, alterations in biopterin metabolism may contribute to neurodegenerative diseases and psychiatric disorders. For instance, reduced levels of BH4 have been associated with schizophrenia and depression.
Case Studies
- Diabetes-Induced Endothelial Dysfunction : A study demonstrated that high glucose levels led to increased accumulation of BH2 in endothelial cells, correlating with decreased NO production and heightened superoxide generation. Supplementation with BH4 restored NO bioactivity and improved endothelial function .
- Hypertension Models : In animal models with induced hypertension, treatment with BH4 resulted in decreased oxidative stress markers and improved vascular function, highlighting the therapeutic potential of modulating biopterin levels .
Data Table: Summary of Biological Activity
Biological Activity | Mechanism/Effect | Implications |
---|---|---|
Nitric Oxide Production | Cofactor for NOS | Vascular health |
Aromatic Amino Acid Hydroxylation | Enzymatic cofactor | Neurotransmitter synthesis |
Superoxide Production | Uncoupling due to high BH2 levels | Cardiovascular disease risk |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.